BenchChemオンラインストアへようこそ!

S-Gboxin

Pharmacokinetics Metabolic Stability In Vivo Pharmacology

S-Gboxin (CAS 2101317-21-7) is the chiral, metabolically stable Gboxin analogue engineered for sustained in vivo glioblastoma research. It inhibits Complex V (F0F1 ATP synthase) via proton gradient-dependent mitochondrial accumulation—a mechanism distinct from Complex I inhibitors (IACS-010759, metformin). As a defined stereoisomer, it cannot be substituted with racemic or R-enantiomer mixtures. Validated in vivo PK: 10 mg/kg/day IP significantly inhibits GBM growth in allograft and PDX models. Currently in Phase I trial (NCT06806228). The definitive tool for Complex V-targeted GBM, TMZ-resistance, and translational biomarker studies.

Molecular Formula C27H32F3IN2O2
Molecular Weight 600.5 g/mol
Cat. No. B8180708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Gboxin
Molecular FormulaC27H32F3IN2O2
Molecular Weight600.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-]
InChIInChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1
InChIKeyDCAJNAWCJSUZDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Gboxin: A Metabolically Stable Oxidative Phosphorylation Inhibitor for Glioblastoma Research


S-Gboxin (CAS 2101317-21-7) is a chiral, metabolically stable functional analogue of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin [1]. As a cationic small molecule, S-Gboxin inhibits F0F1 ATP synthase (Complex V) activity by accumulating in the mitochondrial matrix in a manner dependent on the proton gradient across the inner mitochondrial membrane [2]. The compound exhibits an IC50 of 470 nM against mouse and human glioblastoma (GBM) cell growth and is currently being evaluated in a Phase I pilot clinical trial (NCT06806228) for glioblastoma multiforme and diffuse midline glioma [3].

Why S-Gboxin Cannot Be Substituted with Generic OXPHOS Inhibitors or Racemic Mixtures


S-Gboxin cannot be reliably substituted with generic OXPHOS inhibitors or racemic mixtures due to three critical differentiation factors. First, the parent compound Gboxin exhibits poor metabolic stability and rapid plasma degradation, whereas S-Gboxin was specifically engineered for sustained systemic exposure [1]. Second, S-Gboxin is a defined chiral stereoisomer—substitution with racemic mixtures or the R-enantiomer would introduce uncharacterized and potentially inactive species [2]. Third, S-Gboxin's mechanism targets Complex V (F0F1 ATP synthase), distinguishing it from Complex I inhibitors such as IACS-010759 or metformin; these target-class differences preclude functional interchangeability in studies requiring OXPHOS inhibition at Complex V [3][4].

S-Gboxin Quantitative Differentiation Evidence: Comparative Data vs. Gboxin and Other OXPHOS Inhibitors


Metabolic Stability: S-Gboxin vs. Gboxin — Sustained Systemic Exposure Enables In Vivo Efficacy

S-Gboxin was specifically developed to address the poor metabolic stability of the parent compound Gboxin, which undergoes rapid degradation in plasma [1]. While Gboxin is unsuitable for sustained in vivo studies, S-Gboxin demonstrates excellent metabolic stability and enhanced plasma stability that enables meaningful systemic exposure [1]. Extended Data Figure 7 from the original Nature publication presents plasma and tumor pharmacokinetics data confirming that S-Gboxin possesses PK properties suitable for in vivo studies, whereas Gboxin does not [2].

Pharmacokinetics Metabolic Stability In Vivo Pharmacology OXPHOS Inhibition

Clinical Translation Status: S-Gboxin Phase I Trial vs. Preclinical-Only OXPHOS Inhibitors

S-Gboxin is currently under active clinical investigation in a Phase I pilot study (NCT06806228) evaluating its anti-glioblastoma effect when added to standard radiotherapy/temozolomide treatment protocols [1][2]. The trial enrolls patients with glioblastoma multiforme or diffuse midline glioma regardless of mutation status, with oral administration twice daily and comprehensive biomarker monitoring including circulating tumor cell analysis [2]. This represents a clear translational differentiation from structurally related OXPHOS inhibitors such as IACS-010759, which despite entering clinical trials for other malignancies, has not been specifically evaluated in glioblastoma patients and demonstrated dose-limiting toxicities that limited its development [3].

Clinical Trial Glioblastoma Translational Research OXPHOS Inhibitor

OXPHOS Target Specificity: S-Gboxin (Complex V) vs. Complex I Inhibitors

S-Gboxin inhibits oxidative phosphorylation via direct inhibition of F0F1 ATP synthase (Complex V) in a manner dependent on the mitochondrial proton gradient [1][2]. This mechanism distinguishes S-Gboxin from the majority of clinically evaluated OXPHOS inhibitors, which primarily target Complex I (e.g., IACS-010759, metformin) [3][4]. Gboxin (and by extension its stable analogue S-Gboxin) rapidly and irreversibly compromises oxygen consumption in GBM cells with equal potency to well-characterized OXPHOS inhibitors, but with Complex V as the primary site of action [2].

Mitochondrial Metabolism OXPHOS Complex V Target Specificity

Tumor Cell Selectivity: GBM Cell Growth Inhibition with Sparing of Normal Cells

S-Gboxin, as the metabolically stable analogue of Gboxin, retains the tumor cell selectivity profile of the parent compound. Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells (IC50 = 470 nM) but does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes at comparable concentrations [1]. This selectivity is attributed to the increased proton gradient and higher mitochondrial matrix pH in GBM cells, which drives preferential accumulation of the positively charged compound [2].

Tumor Selectivity GBM Therapeutic Index Cancer Metabolism

S-Gboxin Optimal Research and Industrial Application Scenarios


In Vivo Glioblastoma Xenograft and Allograft Efficacy Studies Requiring Sustained Compound Exposure

S-Gboxin is the appropriate selection for researchers conducting in vivo glioblastoma studies where sustained systemic compound exposure is required. As documented in Extended Data Figure 7 of the Nature publication [1], S-Gboxin demonstrates plasma and tumor pharmacokinetics suitable for in vivo work—a property absent in the parent compound Gboxin. Daily intraperitoneal administration at 10 mg/kg significantly inhibits GBM growth in both mouse allograft and patient-derived xenograft (PDX) models, with treatment initiated as early as day 3 or as late as day 14 post-implantation showing efficacy .

Clinical Translational Research in Glioblastoma — Biomarker and Combination Therapy Studies

Given the ongoing Phase I pilot trial (NCT06806228) evaluating S-Gboxin added to standard-of-care radiotherapy/temozolomide in GBM and diffuse midline glioma patients [2], this compound is uniquely positioned for translational research programs. Researchers can leverage S-Gboxin for preclinical studies designed to inform or parallel ongoing clinical investigation, including biomarker discovery studies (circulating tumor cell analysis, peripheral blood monitoring) and combination therapy optimization with temozolomide or radiation [2].

Mitochondrial Complex V (F0F1 ATP Synthase) Mechanistic Studies in Cancer Metabolism

S-Gboxin enables targeted investigation of Complex V inhibition in OXPHOS-dependent cancers. Unlike the majority of OXPHOS inhibitors that act upstream at Complex I, S-Gboxin's mechanism operates at Complex V in a proton gradient-dependent manner [3]. This makes it a valuable tool compound for dissecting differential metabolic vulnerabilities, particularly in glioblastoma where increased mitochondrial membrane potential and matrix pH drive selective compound accumulation [4].

Studies of TMZ-Resistant Glioblastoma and Metabolic Adaptation

S-Gboxin should be prioritized for research programs investigating therapeutic strategies for temozolomide (TMZ)-resistant glioblastoma. Evidence indicates that Gboxin suppresses the growth of both TMZ-sensitive and TMZ-resistant GBM cells by inhibiting proliferation, inducing apoptosis, and reducing OXPHOS activity [5]. Furthermore, the compound's Complex V inhibition has been shown to increase sensitivity to metabolic modulators such as metformin [6], supporting its application in combination metabolic targeting studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Gboxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.